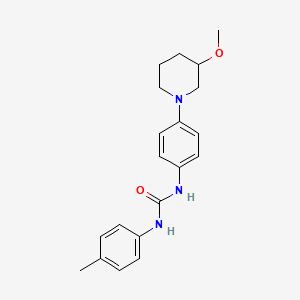
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been shown to have promising effects in various biochemical and physiological processes.
Scientific Research Applications
Protective Groups in Oligoribonucleotide Synthesis
A study by Reese, Serafinowska, and Zappia (1986) discusses a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), highlighting its utility as a protective group in oligoribonucleotide synthesis. The Ctmp group shows acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This property makes it valuable for protecting 2'-hydroxy functions in the synthesis process, showcasing its potential application in nucleic acid research and drug development (Reese et al., 1986).
Inhibition of Soluble Epoxide Hydrolase
Wan et al. (2019) discuss 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. Although not the exact compound , TPPU's study emphasizes the relevance of urea derivatives in pharmacological research, particularly in inflammation and neurodegenerative diseases. The metabolism of TPPU, involving oxidation and amide hydrolysis without urea breakdown, provides insights into the pharmacokinetics and safety of such compounds (Wan et al., 2019).
Antiproliferative Activity Against Cancer
Al-Sanea et al. (2018) synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and tested them for antiproliferative activity against various cancer cell lines. This study shows the potential of urea derivatives in cancer research, indicating that specific structural modifications can enhance their efficacy against cancer cells. Compounds with certain solvent exposure moieties demonstrated broad-spectrum antiproliferative activity, highlighting the importance of chemical structure in therapeutic effectiveness (Al-Sanea et al., 2018).
Translation Initiation Inhibition for Cancer Therapy
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which reduces cancer cell proliferation by inhibiting translation initiation. This research underscores the potential of urea derivatives in developing non-toxic, target-specific anti-cancer agents, offering a novel approach to cancer treatment (Denoyelle et al., 2012).
properties
IUPAC Name |
1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYOYLNWVQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)
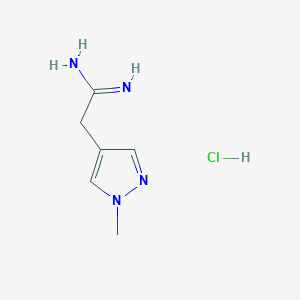
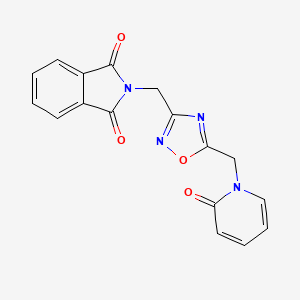
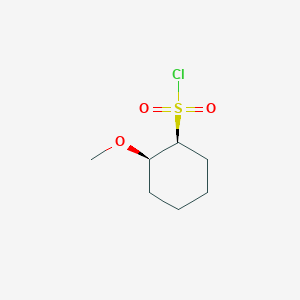
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)
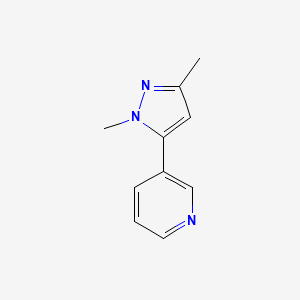
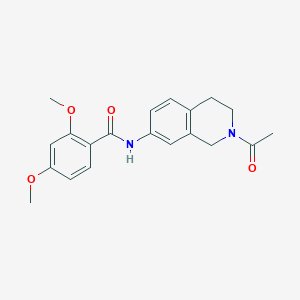
![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
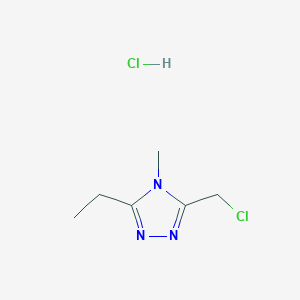
![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)
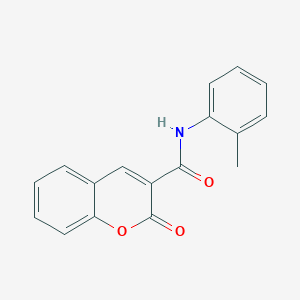
![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)
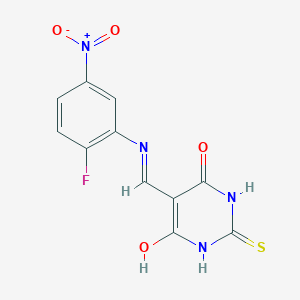
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)